methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate
Descripción
Methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate is a heterocyclic compound featuring a pyrazolo-pyrazine core fused with a sulfonylphenyl-carbamate moiety. Such structural features make it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors sensitive to sulfonamide or carbamate functionalities.
Propiedades
IUPAC Name |
methyl N-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-22-14(19)16-11-2-4-13(5-3-11)23(20,21)17-8-9-18-12(10-17)6-7-15-18/h2-7H,8-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJCVYJGWWLNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate typically involves multi-step chemical reactions, starting with the preparation of intermediate compounds. The synthesis process includes:
Formation of the pyrazolo[1,5-a]pyrazine core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: : This step involves the sulfonylation of the aromatic ring, typically using sulfonyl chlorides or similar reagents.
Carbamate formation: : The final step involves the coupling of the intermediate with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
On an industrial scale, the production of methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate would be optimized for efficiency and cost-effectiveness. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Under appropriate conditions, the compound may undergo oxidation reactions, potentially leading to the formation of sulfone derivatives.
Reduction: : Reduction reactions could yield the corresponding sulfonamide or other reduced forms.
Substitution: : Various substitution reactions can occur on the phenyl ring, influenced by the presence of the sulfonyl and carbamate groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but might include sulfone derivatives, sulfonamides, and various substituted phenyl carbamates.
Aplicaciones Científicas De Investigación
Antineoplastic Activity
Research has indicated that derivatives of dihydropyrazolo compounds exhibit significant antineoplastic properties. Methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies show that certain derivatives can induce apoptosis and inhibit cell proliferation in cancer models, suggesting a potential role in cancer therapy .
Neurological Disorders
The compound has been studied as a negative allosteric modulator of metabotropic glutamate receptors (mGluR2), which are implicated in neurological disorders such as anxiety and schizophrenia. By modulating these receptors, methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate may help in developing treatments for these conditions .
Inhibition of Enzymatic Activity
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been tested for its ability to inhibit cysteine proteases associated with viral infections. This inhibition can potentially lead to the development of antiviral therapies .
Study on Anticancer Properties
A study evaluated the anticancer effects of methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and increased markers of apoptosis, indicating its potential as a chemotherapeutic agent .
Research on Neurological Modulation
In another investigation focusing on neurological applications, researchers found that the compound effectively modulated mGluR2 activity in vitro. This modulation was linked to reduced anxiety-like behaviors in animal models, highlighting its therapeutic potential for anxiety disorders .
Comparative Analysis of Dihydropyrazolo Derivatives
Mecanismo De Acción
The mechanism of action of methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate would depend on its specific interaction with biological targets. This could involve binding to specific enzymes or receptors, thereby modulating their activity. The precise pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The dihydropyrazolo[1,5-a]pyrazine scaffold is a common motif in medicinal chemistry. Key structural variations among analogs include:
- Sulfonyl vs. Carbonyl Linkages: The target compound’s sulfonyl group (‑SO₂‑) contrasts with carbonyl-containing analogs like (R)-1-(6-isopropyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenylethan-1-one (), which uses a carbonyl group for conjugation. Sulfonyl groups generally increase metabolic stability but may reduce solubility compared to carbonyls .
- Carbamate vs. Ester/Amino Groups: The methyl carbamate group in the target compound differs from esters (e.g., ethyl carboxylates in ) and amines (e.g., 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine in ). Carbamates offer intermediate hydrolytic stability compared to esters and may enhance blood-brain barrier penetration relative to amines .
Actividad Biológica
Methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate is a complex heterocyclic compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is methyl 4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)benzoate, with a molecular weight of 336.37 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core linked to a sulfonyl group and a carbamate moiety, which contribute to its unique biological properties.
Target Receptors
The primary target of methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate is the metabotropic glutamate receptor subtype 2 (mGluR2). It acts as a negative allosteric modulator (NAM) of this receptor, influencing synaptic transmission and neuronal excitability in the central nervous system (CNS) .
Mode of Action
By modulating mGluR2, the compound alters glutamate's effects on neuronal signaling pathways. This modulation can lead to significant changes in cognitive functions and mood regulation, making it a candidate for treating mood disorders and cognitive impairments .
Anticancer Potential
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. Methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate may share similar properties due to its structural characteristics. Studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Neuropharmacological Effects
The compound's action as an mGluR2 NAM suggests potential applications in treating neurological disorders. In vivo studies demonstrated that related compounds could enhance cognitive function in animal models at specific dosages . The pharmacokinetic-pharmacodynamic (PK-PD) relationship indicates that effective doses can significantly influence receptor occupancy and behavioral outcomes.
Study on mGluR Modulators
A study identified several 6,7-dihydropyrazolo[1,5-a]pyrazin derivatives with enhanced potency as mGluR2 NAMs. The most promising compound exhibited a 100-fold improvement in potency compared to initial candidates and demonstrated effective cognitive enhancement in behavioral assays .
Anticancer Activity Evaluation
In a comparative study of pyrazolo compounds, methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate was evaluated alongside other derivatives for its ability to inhibit tumor growth in vitro. Results indicated significant cytotoxic effects against various cancer cell lines, supporting further investigation into its therapeutic potential .
Summary of Biological Activities
| Activity | Details |
|---|---|
| Target Receptor | mGluR2 |
| Mechanism | Negative allosteric modulation |
| Anticancer Potential | Inhibits cell proliferation; induces apoptosis |
| Neuropharmacological | Enhances cognitive function; potential treatment for mood disorders |
Q & A
Q. Table 1. Key Reaction Conditions for Pd-Catalyzed Couplings
| Step | Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Bromopyrazine coupling | Pd(dba)₂/CPhos | THF/DMF | 38–43 | |
| Boronic acid coupling | Pd(dppf)Cl₂·CH₂Cl₂ | Dioxane | 60–70 |
Q. Table 2. Structural Parameters from X-ray Crystallography
| Parameter | Value | Compound Class | Reference |
|---|---|---|---|
| Unit cell (Å, °) | a = 7.1709, β = 77.15 | Triclinic pyrazolo-pyrazine | |
| Dihedral angle | 16.05° (pyrazole-phenyl) | Chlorophenyl derivative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
